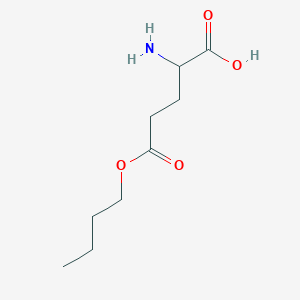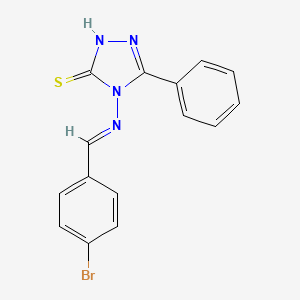
Salicylamide, N-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylamide, N-methyl-3-phenyl- is a compound that belongs to the class of salicylamides. It is known for its analgesic and antipyretic properties, similar to those of aspirin . This compound is used in various pharmaceutical applications and has been studied for its potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salicylamide, N-methyl-3-phenyl- can be synthesized through several methods. One common method involves the reaction of methyl salicylate with ammonia gas in the presence of toluene as a solvent. The reaction is carried out at a temperature of 40-45°C and a pressure of 0.25-0.35 MPa for about 5-6 hours. The product is then crystallized and purified to obtain high-purity salicylamide .
Industrial Production Methods
In industrial settings, the production of salicylamide involves similar reaction conditions but on a larger scale. The use of stainless steel reactors and controlled reaction parameters ensures high yield and product purity. The process typically involves the recovery of solvents and by-products to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Salicylamide, N-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Salicylamide, N-methyl-3-phenyl- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological pathways and enzyme inhibition.
Medicine: Investigated for its analgesic and antipyretic properties, similar to aspirin.
Industry: Used in the production of pharmaceuticals, pesticides, and fine chemicals.
Mecanismo De Acción
The mechanism of action of salicylamide, N-methyl-3-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin. This inhibition reduces the production of prostaglandins, which are responsible for pain and inflammation. The compound also interacts with other molecular targets, such as ion channels and receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Aspirin: A widely used analgesic and antipyretic drug.
Ethenzamide: A derivative of salicylamide with similar medicinal uses.
Uniqueness
Salicylamide, N-methyl-3-phenyl- is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to inhibit COX enzymes and interact with various molecular targets makes it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17) |
Clave InChI |
VRBDDBBBQKMDGF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)








![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)
